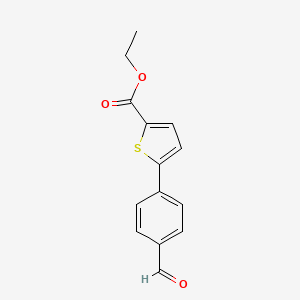

Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-(4-formylphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-2-17-14(16)13-8-7-12(18-13)11-5-3-10(9-15)4-6-11/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDQOSNQMGRVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376967 | |

| Record name | ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850074-81-6 | |

| Record name | ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate

Abstract

This technical guide provides an in-depth protocol for the synthesis and detailed characterization of Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate, a key heterocyclic building block. This compound serves as a versatile intermediate in the development of pharmaceutical agents and advanced organic materials.[1] We present a robust and reproducible methodology centered on the Suzuki-Miyaura cross-coupling reaction, offering field-proven insights into reaction optimization and execution. The guide further details a comprehensive characterization workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), to ensure the unequivocal validation of the compound's structure and purity. This document is intended for researchers, chemists, and professionals in the fields of medicinal chemistry and materials science who require a reliable framework for the preparation and validation of this and structurally related bi-aryl compounds.

Introduction: The Significance of a Versatile Thiophene Building Block

Thiophene-containing molecules are privileged scaffolds in medicinal chemistry and materials science, renowned for their unique electronic properties and ability to act as bioisosteres for phenyl rings.[2][3] this compound (Molecular Formula: C₁₄H₁₂O₃S, Molecular Weight: 260.31 g/mol ) is a particularly valuable derivative.[1] Its structure incorporates three key features: an electron-rich thiophene core, an electrophilic aromatic aldehyde (formyl) group, and a nucleophilically susceptible ethyl ester moiety. This trifunctional arrangement makes it an ideal precursor for creating diverse molecular architectures. The aldehyde can be readily transformed into Schiff bases, oximes, or other functional groups, while the ester allows for hydrolysis, amidation, or reduction. Consequently, this compound is a crucial intermediate in the synthesis of novel anti-inflammatory, antidiabetic, and anti-cancer agents, as well as organic semiconductors for optoelectronic applications.[1]

Synthetic Strategy: A Retrosynthetic Approach

The most logical and efficient strategy for constructing the C-C bond between the thiophene and phenyl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction is widely favored in modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[5][6]

Our retrosynthetic analysis deconstructs the target molecule into two readily accessible starting materials: Ethyl 5-bromo-2-thiophenecarboxylate and 4-formylphenylboronic acid .

Caption: Retrosynthetic analysis of the target compound.

Synthesis Protocol: The Suzuki-Miyaura Cross-Coupling

This section details the step-by-step procedure for the synthesis, grounded in the well-established mechanism of the Suzuki reaction.

Principle of the Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The cycle consists of three primary steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the ethyl 5-bromo-2-thiophenecarboxylate.

-

Transmetalation: The formylphenyl group is transferred from the boronic acid to the palladium center, facilitated by the base.

-

Reductive Elimination: The desired C-C bond is formed, releasing the final product and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki reaction.

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (mmol) | Equiv. |

| Ethyl 5-bromo-2-thiophenecarboxylate | 52478-43-0 | 235.10 | 1.0 | 1.0 |

| 4-Formylphenylboronic acid | 4529-97-9 | 149.96 | 1.2 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |

| Anhydrous Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 | 2.0 |

| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | - | - |

| Deionized Water | 7732-18-5 | 18.02 | - | - |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 5-bromo-2-thiophenecarboxylate (1.0 mmol, 235 mg), 4-formylphenylboronic acid (1.2 mmol, 180 mg), and anhydrous potassium phosphate (2.0 mmol, 425 mg).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Scientist's Note: The Pd(0) catalyst is sensitive to oxidation, which can deactivate it and halt the reaction. Maintaining an inert atmosphere is critical for achieving a high yield.[5]

-

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (10 mL) and deionized water (2.5 mL) via syringe. Stir the mixture for 10 minutes to dissolve the reagents. Finally, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol, 58 mg).

-

Scientist's Note: The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base, creating a homogenous reaction mixture essential for efficient catalysis.[7]

-

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 12-18 hours, indicated by the consumption of the starting bromo-thiophene.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

-

Scientist's Note: The aqueous washes are crucial for removing the inorganic base (K₃PO₄) and any water-soluble byproducts, simplifying the subsequent purification step.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 to 80:20) to afford this compound as a solid.

Characterization and Data Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.[8] The workflow involves a combination of spectroscopic techniques.

Caption: Workflow for product purification and characterization.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for the title compound.

| Technique | Expected Data |

| ¹H NMR | δ ~10.0 (s, 1H, -CHO), ~7.9 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~7.7 (d, 1H, Thiophene-H), ~7.4 (d, 1H, Thiophene-H), ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR | δ ~191 (-CHO), ~162 (-CO₂Et), ~145-150 (Ar/Thiophene Quaternary C's), ~125-140 (Ar/Thiophene CH's), ~61 (-OCH₂CH₃), ~14 (-OCH₂CH₃). |

| FT-IR (cm⁻¹) | ~2820 & 2720 (Aldehyde C-H stretch), ~1715 (Ester C=O stretch), ~1695 (Aldehyde C=O stretch), ~1600 (Aromatic C=C stretch), ~1250 (Ester C-O stretch).[9][10] |

| HRMS (ESI) | Calculated for C₁₄H₁₂O₃S [M+H]⁺: 261.0580; Found: 261.05xx. |

Detailed Analysis of Spectra

-

¹H NMR Spectroscopy: The proton NMR spectrum provides the most definitive evidence for the structure. The downfield singlet at approximately 10.0 ppm is highly characteristic of an aldehyde proton.[4][10] The aromatic region between 7.4 and 8.0 ppm will show two pairs of doublets. Two of these correspond to the protons on the thiophene ring, and the other two correspond to the AA'BB' system of the para-substituted phenyl ring. The ethyl ester group is clearly identified by the quartet around 4.4 ppm (the CH₂ group adjacent to the oxygen) and the triplet around 1.4 ppm (the terminal CH₃ group). Integration of these signals should correspond to a 1:2:2:1:1:2:3 ratio.

-

¹³C NMR Spectroscopy: The carbon spectrum corroborates the structure. Two distinct carbonyl signals will be observed in the downfield region: the aldehyde carbon around 191 ppm and the ester carbonyl carbon around 162 ppm.[10] The remaining signals in the 125-150 ppm range account for the eight carbons of the thiophene and phenyl rings. The two aliphatic carbons of the ethyl group will appear upfield at approximately 61 ppm and 14 ppm.

-

FT-IR Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups. Two strong, sharp absorption bands in the carbonyl region are expected. The band at higher wavenumber (~1715 cm⁻¹) corresponds to the C=O stretch of the ethyl ester, while the one at lower wavenumber (~1695 cm⁻¹) is due to the conjugated aldehyde C=O stretch.[10] The characteristic, though often weak, pair of bands for the aldehyde C-H stretch around 2820 and 2720 cm⁻¹ further confirms the aldehyde's presence.[10]

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The experimentally determined mass of the protonated molecular ion ([M+H]⁺) should match the calculated theoretical mass to within a few parts per million (ppm), providing unequivocal confirmation of the molecular formula C₁₄H₁₂O₃S.[11][12]

Conclusion

This guide has outlined a reliable and efficient synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The detailed experimental protocol, coupled with a comprehensive characterization strategy, provides researchers with a self-validating system for producing and confirming this valuable chemical intermediate. The insights into the causality behind experimental choices and the interpretation of analytical data are designed to empower scientists in drug discovery and materials science to utilize this building block for the development of novel and impactful molecular entities.

References

- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024). Research and Reviews.

- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Source not specified.

- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz

- Characterising new chemical compounds & measuring results. (n.d.). Royal Society Publishing.

- What is the suitable characterization technique for Identification of Unknown Organic Compounds in solution? (2014).

- Ethyl 5-(4-formylphenyl)

- Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. (2020).

- Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. (n.d.). Source not specified.

- Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts.

- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013).

- 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis. (n.d.). Benchchem.

- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (n.d.). PubMed Central.

- Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... (n.d.).

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Source not specified.

- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene. (2020). TÜBİTAK Academic Journals.

- Medicinal chemistry-based perspectives on thiophene and its derivatives. (n.d.).

- Synthesis of 5-aryl-5´-formyl-2,2´-bithiophenes as new precursors for nonlinear optical (NLO)

- Furans, thiophenes and related heterocycles in drug discovery. (2005). PubMed.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rroij.com [rroij.com]

- 12. ijpsjournal.com [ijpsjournal.com]

An In-Depth Technical Guide to Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate: Properties, Synthesis, and Applications

Introduction

Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate is a bifunctional organic molecule that stands at the intersection of pharmaceutical development and materials science. Featuring a central 2,5-disubstituted thiophene ring, this compound is adorned with an ethyl ester at the 2-position and a formyl-substituted phenyl group at the 5-position. This unique arrangement of functional groups—a reactive aldehyde and a modifiable ester on a π-conjugated backbone—makes it a highly valuable intermediate.

Thiophene-based scaffolds are prevalent in numerous biologically active compounds, contributing to activities such as anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The aldehyde functionality serves as a versatile chemical handle for constructing more complex molecular architectures through reactions like Schiff base formation or Wittig olefination, enabling the synthesis of diverse compound libraries for drug discovery.[3] Furthermore, the extended π-conjugated system inherent to the aryl-thiophene structure imparts electronic properties suitable for applications in organic electronics, such as semiconductors and dyes.[4]

This technical guide provides a comprehensive overview of the physicochemical properties, a detailed protocol for its synthesis via Suzuki-Miyaura cross-coupling, predicted spectroscopic characteristics, and a discussion of its potential applications for researchers in organic synthesis, medicinal chemistry, and materials science.

Physicochemical and Structural Properties

The structural and key physicochemical properties of this compound are summarized below. While specific experimental data for properties like melting and boiling points are not widely published, typical values for similar aryl-thiophene structures are provided for reference.

| Property | Value | Source(s) |

| CAS Number | 850074-81-6 | [3][4][5] |

| Molecular Formula | C₁₄H₁₂O₃S | [3][5] |

| Molecular Weight | 260.31 g/mol | [3][5] |

| Appearance | Expected to be an off-white to pale yellow solid | General knowledge |

| Purity | ≥95% (Commercially available) | [3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF, DMSO) and insoluble in water. | General knowledge |

| Melting Point | Not specified; similar 5-arylthiophene derivatives often melt in the 90-150 °C range. | [6] |

| Boiling Point | Not specified; high boiling point expected. | General knowledge |

| Storage Conditions | Store at 2-8°C, sealed in a dry, inert atmosphere. | [3][7] |

| Shelf Life | 1095 days (as reported by vendor) | [5] |

Molecular Structure Diagram

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The formation of the carbon-carbon bond between the thiophene and phenyl rings is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] This reaction is widely employed for its high functional group tolerance, relatively mild conditions, and commercial availability of reagents.[9] The proposed synthesis starts from commercially available ethyl 5-bromo-2-thiophenecarboxylate and 4-formylphenylboronic acid.

Reaction Scheme

Caption: Suzuki-Miyaura coupling for the synthesis of the title compound.

Materials and Reagents

-

Ethyl 5-bromo-2-thiophenecarboxylate

-

4-Formylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)

-

Toluene, anhydrous

-

Deionized water, degassed

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 5-bromo-2-thiophenecarboxylate (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium phosphate (2.2 eq).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-thiophene starting material. The base is crucial for the transmetalation step in the catalytic cycle.

-

-

Inert Atmosphere:

-

Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

-

Solvent and Catalyst Addition:

-

Add anhydrous toluene and degassed deionized water (typically a 4:1 to 5:1 ratio). The biphasic system is common for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst (2-5 mol%).

-

Causality: The Pd(0) complex is the active catalyst that undergoes oxidative addition with the aryl halide. The phosphine ligands stabilize the palladium center.

-

-

Reaction Execution:

-

Immerse the flask in a preheated oil bath at 90-100 °C.

-

Stir the reaction mixture vigorously for 8-12 hours or until TLC analysis indicates the complete consumption of the starting bromide.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and then with brine. The washes remove the inorganic base and salts.

-

Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.[10]

-

A solvent gradient of hexanes and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity) is typically effective for eluting the product.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

-

Predicted Spectroscopic and Analytical Data

¹H NMR (Proton Nuclear Magnetic Resonance)

(Predicted for CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the thiophene ring protons, the phenyl ring protons, and the aldehyde proton.

-

δ ~10.0 ppm (s, 1H): Aldehyde proton (-CHO). This characteristic downfield singlet is highly deshielded.[9]

-

δ ~7.9 ppm (d, 2H): Aromatic protons on the phenyl ring ortho to the formyl group.

-

δ ~7.7 ppm (d, 2H): Aromatic protons on the phenyl ring meta to the formyl group.

-

δ ~7.6-7.8 ppm (d, 1H): Thiophene proton at the 3-position (H-3).

-

δ ~7.2-7.4 ppm (d, 1H): Thiophene proton at the 4-position (H-4). The coupling constant (J) between H-3 and H-4 should be in the range of 3.5-4.5 Hz.

-

δ ~4.4 ppm (q, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester group.

-

δ ~1.4 ppm (t, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester group.

¹³C NMR (Carbon Nuclear Magnetic Resonance)

(Predicted for CDCl₃, 100 MHz)

The carbon spectrum will confirm the presence of all 14 unique carbon atoms in the molecule.

-

δ ~191 ppm: Aldehyde carbonyl carbon (C=O).

-

δ ~162 ppm: Ester carbonyl carbon (C=O).

-

δ ~140-150 ppm: Quaternary carbons of the thiophene and phenyl rings directly bonded to each other and to the substituents.

-

δ ~125-138 ppm: Aromatic carbons (CH) of the thiophene and phenyl rings.

-

δ ~61 ppm: Methylene carbon (-OCH₂CH₃) of the ethyl ester.

-

δ ~14 ppm: Methyl carbon (-OCH₂CH₃) of the ethyl ester.

IR (Infrared) Spectroscopy

(Predicted, KBr pellet)

The IR spectrum provides key information about the functional groups present.

-

~3100 cm⁻¹: C-H stretching of the aromatic (thiophene and phenyl) rings.[11]

-

~2980 cm⁻¹: C-H stretching of the ethyl group.

-

~2820 cm⁻¹ and ~2720 cm⁻¹: Characteristic C-H stretching bands for the aldehyde proton (Fermi doublets).

-

~1710-1725 cm⁻¹: Strong C=O stretching of the ethyl ester. The conjugation with the thiophene ring lowers this frequency slightly.[12]

-

~1680-1700 cm⁻¹: Strong C=O stretching of the aromatic aldehyde.

-

~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.[11]

-

~1250 cm⁻¹: C-O stretching of the ester group.

-

~820 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution on the phenyl ring.

Mass Spectrometry (MS)

(Predicted, Electron Ionization - EI)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

-

m/z = 260: Molecular ion peak [M]⁺, which is expected to be prominent due to the aromatic nature of the compound.[8]

-

m/z = 231: Loss of the ethyl group (-CH₂CH₃) from the ester, [M-29]⁺.

-

m/z = 215: Loss of the ethoxy group (-OCH₂CH₃), [M-45]⁺.

-

m/z = 187: Subsequent loss of carbon monoxide (CO) from the [M-45]⁺ fragment.

-

m/z = 232: Loss of CO from the aldehyde, [M-28]⁺.

-

m/z = 119: Fragment corresponding to the formylphenyl cation [C₇H₅O]⁺.

Reactivity, Stability, and Applications

Chemical Reactivity

The molecule possesses two primary sites for chemical transformation: the aldehyde and the ester.

-

Aldehyde Group: The formyl group is a versatile handle for synthetic elaboration. It readily undergoes nucleophilic addition and condensation reactions, such as:

-

Reductive Amination: To form secondary amines.

-

Wittig Reaction: To create alkenes, extending the conjugated system.

-

Schiff Base Formation: With primary amines to form imines.

-

Oxidation/Reduction: Can be oxidized to a carboxylic acid or reduced to a benzyl alcohol, providing further diversification opportunities.

-

-

Ester Group: The ethyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid can then be converted to amides, other esters, or serve as a coordinating group in metal-organic frameworks.

Stability and Storage

Aryl thiophenes are generally stable compounds.[13] However, the aldehyde group can be susceptible to slow oxidation to a carboxylic acid upon prolonged exposure to air. Therefore, it is recommended to store the compound under an inert atmosphere at cool temperatures (2-8°C) to maintain its purity over time.[3][7]

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable intermediate in several fields:

-

Medicinal Chemistry: It serves as a key building block for synthesizing larger, more complex molecules for screening as potential therapeutic agents. Thiophene derivatives are known to possess a wide range of biological activities, and this compound provides a scaffold for creating libraries of potential kinase inhibitors, anti-inflammatory agents, or antidiabetic compounds.[3][14]

-

Materials Science: The conjugated aryl-thiophene core is an excellent chromophore and electroactive unit. The aldehyde and ester groups allow for the molecule to be incorporated into larger polymeric structures or functionalized to tune its electronic properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[4]

Conclusion

This compound is a well-defined chemical intermediate with significant potential. Its synthesis is readily achievable through robust and well-established palladium-catalyzed cross-coupling methods. The presence of two distinct and versatile functional groups on a stable, conjugated core makes it an attractive starting material for the development of novel pharmaceuticals and advanced functional materials. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.

References

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). National Institutes of Health. [Link]

-

The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. (n.d.). Oxford Academic. [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal. [Link]

-

Alberghina, G., Arcoria, A., Fisichella, S., & Scarlata, G. (1972). Infrared and ultraviolet spectra of some 2-thiophenecarboxamides. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]

-

This compound. (n.d.). ChemWhat. [Link]

-

Ethyl 2-amino-5-phenylthiophene-3-carboxylate. (n.d.). PubChem. [Link]

-

Synthesis and characterization of thiophene based C-S coupled aldehydes and comparison of anti-microbial activity of aliphatic and aromatic derivatives. (2023). ResearchGate. [Link]

-

Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis. (n.d.). The Royal Society of Chemistry. [Link]

-

Formyl and Acyl Derivatives of Thiophenes and their Reactions. (n.d.). ResearchGate. [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2020). National Institutes of Health. [Link]

-

This compound. (n.d.). MySkinRecipes. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

-

Methyl 5-p-Tolylthiophene-2-carboxylate. (n.d.). Chem-Space. [Link]

-

Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (2023). Elsevier. [Link]

-

Synthesis and structure of alkyl-substituted fused thiophenes containing up to seven rings. (n.d.). Purdue University. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Cycloruthenated Imines: A Step into the Nanomolar Region. (2023). MDPI. [Link]

-

Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (n.d.). CORE. [Link]

-

Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. (2021). Elsevier. [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis of aryl-substituted thieno[3,2- b ]thiophene derivatives and their use for N,S-heterotetracene construction. (2019). ResearchGate. [Link]

-

Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. (2009). ResearchGate. [Link]

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). MDPI. [Link]

-

5-Formyl-2-thiophenecarboxylic Acid: High-Purity Thiophene Derivative for Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 4. This compound [myskinrecipes.com]

- 5. 2-Thiophenecarboxaldehyde [webbook.nist.gov]

- 6. 5-苯基-2-噻吩甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uomphysics.net [uomphysics.net]

- 11. iosrjournals.org [iosrjournals.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Synthesis and structure of alkyl-substituted fused thiophenes containing up to seven rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate is a versatile heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a central thiophene ring flanked by an electron-withdrawing formylphenyl group and an ethyl ester moiety, makes it a valuable intermediate for the synthesis of a diverse range of complex organic molecules. This guide provides a comprehensive overview of its synthesis, detailed molecular structure and characterization, and its burgeoning applications as a key building block in the development of novel therapeutic agents.

Key Molecular Identifiers

| Property | Value |

| CAS Number | 850074-81-6[1][2][3] |

| Molecular Formula | C₁₄H₁₂O₃S[1][2] |

| Molecular Weight | 260.31 g/mol [1][2] |

Molecular Structure and Properties

The molecular structure of this compound is characterized by a 2,5-disubstituted thiophene core. At the 2-position, an ethyl carboxylate group is attached, while the 5-position is substituted with a 4-formylphenyl ring. The presence of the aldehyde and ester functional groups provides two reactive sites for a variety of chemical transformations, including the formation of Schiff bases, hydrazones, and other extended conjugated systems, which are of significant interest in medicinal chemistry.[1] The electron-rich nature of the thiophene ring also makes this compound a candidate for applications in the development of organic semiconductors.[1] For handling and storage, it is recommended to keep the compound at 2-8°C.[1][2]

Visualizing the Molecular Structure

Caption: Molecular structure of this compound.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups.

The synthesis involves the coupling of two key building blocks: Ethyl 5-bromo-2-thiophenecarboxylate and 4-formylphenylboronic acid .

Causality Behind Experimental Choices

The choice of the Suzuki-Miyaura coupling is predicated on its reliability in forming carbon-carbon bonds between sp²-hybridized carbon atoms, which is precisely the transformation required to link the thiophene and phenyl rings in the target molecule.

-

Palladium Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is typically employed. The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

-

Base: A base, such as sodium carbonate or potassium carbonate, is required to activate the boronic acid for the transmetalation step. The base facilitates the formation of a boronate species, which is more nucleophilic and readily transfers its organic group to the palladium center.

-

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane) and an aqueous solution of the base is commonly used. This two-phase system ensures that both the organic-soluble starting materials and the water-soluble base can participate in the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for the synthesis of this compound.

Materials:

-

Ethyl 5-bromo-2-thiophenecarboxylate

-

4-Formylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (or Potassium carbonate)

-

Toluene (or other suitable organic solvent)

-

Water (degassed)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 5-bromo-2-thiophenecarboxylate (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove any oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the organic solvent (e.g., toluene) and a degassed aqueous solution of the base. Finally, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Caption: Role as a building block in drug discovery.

Conclusion

This compound is a compound of significant synthetic utility. Its straightforward synthesis via the robust Suzuki-Miyaura coupling, coupled with the presence of versatile functional handles, makes it an invaluable building block for the creation of complex molecules. For researchers in drug discovery, this compound offers a promising scaffold for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory medicine. The continued exploration of the chemical space accessible from this intermediate is likely to yield new and potent drug candidates in the future.

References

-

This compound. MySkinRecipes. [Link]

-

This compound CAS#: 850074-81-6. ChemWhat. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Inorganic and Nano-Metal Chemistry. [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Some 2-[4-morpholino]-3-aryl-5-substituted Thiophenes as Novel Anti-Inflammatory Agents. Archiv der Pharmazie. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

-

Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. PLoS ONE. [Link]

-

Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances. [Link]

-

Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorganic Chemistry. [Link]

-

Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. Chemistry – An Asian Journal. [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate

Molecular Structure and Overview

Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate is a bifunctional organic compound featuring a thiophene core linking a phenyl ring, and substituted with an ethyl ester and a formyl (aldehyde) group. The molecular formula is C₁₄H₁₂O₃S, and the molecular weight is 260.31 g/mol . The presence of various functional groups and aromatic systems gives rise to a rich and informative spectroscopic profile.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene and phenyl rings, the aldehyde proton, and the ethyl ester group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.9 | Doublet | 2H | Phenyl protons ortho to -CHO |

| ~7.7 | Doublet | 2H | Phenyl protons meta to -CHO |

| ~7.6 | Doublet | 1H | Thiophene proton (H-3 or H-4) |

| ~7.3 | Doublet | 1H | Thiophene proton (H-3 or H-4) |

| ~4.4 | Quartet | 2H | Methylene protons of ethyl ester (-OCH₂CH₃) |

| ~1.4 | Triplet | 3H | Methyl protons of ethyl ester (-OCH₂CH₃) |

The aldehyde proton is expected to be the most downfield-shifted signal due to the strong deshielding effect of the carbonyl group. The aromatic protons will appear in the range of 7.0-8.0 ppm, with their exact shifts and coupling patterns depending on the electronic effects of the substituents. The protons of the ethyl group will show a characteristic quartet and triplet pattern.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbonyl carbon (-CHO) |

| ~162 | Ester carbonyl carbon (-COO-) |

| ~145-150 | Quaternary carbons of the thiophene ring |

| ~130-140 | Quaternary carbons of the phenyl ring |

| ~125-135 | CH carbons of the phenyl and thiophene rings |

| ~61 | Methylene carbon of the ethyl ester (-OCH₂CH₃) |

| ~14 | Methyl carbon of the ethyl ester (-OCH₂CH₃) |

The two carbonyl carbons (aldehyde and ester) will be the most downfield signals. The aromatic carbons will resonate in the typical region of 120-150 ppm. The aliphatic carbons of the ethyl group will appear upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to obtain the IR spectrum.

Predicted IR Absorption Bands

| Predicted Frequency (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic (ethyl group) |

| ~1720-1700 | C=O stretch | Ester carbonyl |

| ~1700-1680 | C=O stretch | Aldehyde carbonyl |

| ~1600, ~1475 | C=C stretch | Aromatic rings |

| ~1250 | C-O stretch | Ester |

The IR spectrum is expected to be dominated by two strong carbonyl stretching bands, one for the ester and one for the aldehyde. The presence of aromatic C-H and C=C stretching vibrations will confirm the aromatic nature of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or Electron Impact (EI) are common ionization techniques.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 260, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways:

Figure 2: Predicted major fragmentation pathways for this compound.

Key fragment ions are expected from the loss of the ethoxy group (-OCH₂CH₃) from the ester, the formyl radical (-CHO), and the entire ethyl carboxylate group.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and Mass spectroscopic data for this compound. By understanding the expected spectral features, researchers can more effectively characterize this molecule and its derivatives in their scientific endeavors. The provided protocols offer a standardized approach for acquiring high-quality spectroscopic data.

References

- The Royal Society of Chemistry.

- Supporting Inform

- Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri.

- Ethyl 5-(4-formylphenyl)

- Ethyl 5-(4-formylphenyl)

- PubChem. 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester.

- NIST WebBook. Thiophene-2-carboxylic acid ethyl ester.

- MDPI. (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride.

- ChemicalBook.

- NIST WebBook. 2-Thiophenecarboxaldehyde.

- ChemicalBook. 2-Thiophenecarboxaldehyde(98-03-3) 13C NMR spectrum.

- PubChem.

The Evolving Therapeutic Landscape of Thiophene Carboxylates: A Technical Guide to Biological Activity and Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is perpetual. Among the heterocyclic compounds, the thiophene nucleus, particularly its carboxylate derivatives, has emerged as a "privileged scaffold" due to its versatile pharmacophoric properties and its presence in numerous FDA-approved drugs.[1][2] This guide provides an in-depth exploration of the diverse biological activities of thiophene carboxylate derivatives, delving into their synthesis, mechanisms of action, and the critical structure-activity relationships that govern their therapeutic potential. We will move beyond a mere recitation of facts to explain the causality behind experimental choices, presenting self-validating protocols and actionable insights for your research endeavors.

The Thiophene Carboxylate Core: A Foundation for Diverse Bioactivity

The thiophene ring, a five-membered aromatic ring containing a sulfur atom, serves as a versatile building block in medicinal chemistry.[3][4] Its electronic properties and ability to form various non-covalent interactions allow for the design of compounds that can bind to a wide array of biological targets. The introduction of a carboxylate group (-COOH) or its ester or amide derivatives onto the thiophene ring provides a crucial anchor point for further functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The general structure of thiophene carboxylate derivatives allows for substitutions at multiple positions, each influencing the molecule's biological activity. This structural versatility is a key reason for the broad spectrum of pharmacological effects observed with these compounds.

Caption: General structure of a thiophene-2-carboxylate derivative.

Synthesis of Thiophene Carboxylate Derivatives: Building the Foundation

The synthesis of thiophene carboxylates is a well-established field, with several reliable methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophene-3-carboxylates.[5][6] This one-pot, multi-component reaction is highly efficient and proceeds through the condensation of an α-methylene ketone or aldehyde with an activated nitrile (such as ethyl cyanoacetate) in the presence of elemental sulfur and a base (typically a secondary amine like diethylamine).

The causality behind this reaction's success lies in the sequential formation of a stable enamine intermediate, followed by the addition of sulfur and subsequent intramolecular cyclization and aromatization. The self-validating nature of this protocol is evident in the characteristic precipitation of the thiophene product upon cooling, which can be easily purified by recrystallization.

Experimental Protocol: Gewald Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

-

Reactant Preparation: In a round-bottom flask, combine equimolar amounts of ethyl cyanoacetate and acetylacetone.

-

Sulfur Addition: To this mixture, add a stoichiometric amount of elemental sulfur with continuous stirring at room temperature.

-

Base Catalysis: Slowly add diethylamine dropwise to the heterogeneous mixture. An exothermic reaction is expected; maintain the temperature between 40-50°C.

-

Reaction Progression: Stir the reaction mixture at this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Product Isolation: Allow the mixture to cool to room temperature and leave it overnight. The precipitated product is then filtered, washed with cold ethanol, and dried.

-

Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.[6]

The Paal-Knorr synthesis offers a classical route to thiophenes by reacting 1,4-dicarbonyl compounds with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5][7] This method is particularly useful for preparing thiophenes with specific substitution patterns that are not readily accessible through the Gewald reaction.

The Fiesselmann synthesis is a versatile method for constructing substituted thiophenes. It involves the condensation of thioglycolic acid with α,β-acetylenic esters or the reaction of 3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base.[5] This approach allows for the synthesis of 3-hydroxythieno[3,2-b]thiophene-2-carboxylates, which are valuable intermediates for further chemical modifications.

The Spectrum of Biological Activity: From Bench to Bedside

Thiophene carboxylate derivatives have demonstrated a remarkable range of biological activities, with significant potential in oncology, infectious diseases, and inflammatory disorders.

The anticancer properties of thiophene carboxylates are a major focus of current research.[8][9] These compounds exert their cytotoxic effects through diverse mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of cell cycle progression.[8][10]

Mechanism of Action: Targeting Cancer Cell Proliferation

A prominent mechanism of action for some thiophene carboxylate derivatives is the inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is overexpressed in several cancers.[1][11] By inhibiting PTP1B, these compounds can modulate signaling pathways that are critical for cancer cell growth and survival. Another important target is tubulin, where thiophene derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[12]

Caption: Simplified anticancer mechanism of thiophene carboxylates.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of thiophene carboxylates is typically quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[10] The half-maximal inhibitory concentration (IC₅₀) is a key parameter for comparing the potency of different compounds.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2b | Hep3B (Liver) | 5.46 | [12] |

| 8e | Various | 0.41 - 2.8 | [13] |

| RAA5 | Various | Not specified, but potent | [6] |

| 480 | HeLa (Cervical) | 12.61 (µg/mL) | [14] |

| 480 | Hep G2 (Liver) | 33.42 (µg/mL) | [14] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the thiophene carboxylate derivative in the culture medium. Replace the existing medium with the compound dilutions and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.[10]

Thiophene carboxylate derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[15][16][17]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial mechanisms of thiophene derivatives are varied and can include the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with nucleic acid synthesis. Some derivatives have been shown to increase membrane permeabilization in bacteria.[16]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 7b & 8 | Various Bacteria | Comparable to ampicillin & gentamicin | [15][17] |

| 4F | Salmonella Typhi (XDR) | 3.125 | [18] |

| Various | Gram-negative clinical strains | 31.25 - 250 | [19] |

| Various | Bacillus subtilis | 7.8 - 125 | [19] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the thiophene carboxylate derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

Several thiophene carboxylate derivatives have exhibited potent anti-inflammatory effects, making them promising candidates for the treatment of inflammatory diseases.[20][21][22]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[21][22][23] These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting COX and LOX, thiophene derivatives can effectively reduce inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for screening compounds for acute anti-inflammatory activity.[10][20]

-

Animal Grouping: Divide rats into control and experimental groups.

-

Compound Administration: Administer the thiophene carboxylate derivative or a standard anti-inflammatory drug (e.g., ibuprofen) to the experimental groups. The control group receives the vehicle.

-

Induction of Inflammation: After a set period, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Caption: Workflow for in vivo anti-inflammatory activity assessment.

Structure-Activity Relationship (SAR) and In Silico Studies: Rational Drug Design

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of thiophene carboxylate derivatives.[1][18] SAR studies reveal how modifications to the chemical structure influence biological activity, guiding the design of more potent and selective compounds.

For instance, in antimicrobial derivatives, the nature and position of substituents on the thiophene ring significantly affect their activity.[15][17] Similarly, for anticancer agents, specific substitutions can enhance their binding affinity to target proteins.[8]

In Silico Approaches: Accelerating Discovery

Molecular docking and other computational methods are invaluable tools in the drug discovery process.[13][24][25] These in silico studies predict the binding interactions between thiophene carboxylate derivatives and their biological targets, providing insights into their mechanism of action and helping to prioritize compounds for synthesis and biological evaluation.[11] For example, docking studies have been used to elucidate the binding modes of thiophene derivatives to the active sites of enzymes like PTP1B and α-glucosidase.[1]

Future Perspectives and Conclusion

Thiophene carboxylate derivatives represent a highly promising class of compounds with a wide range of therapeutic applications. Their synthetic accessibility, coupled with their diverse biological activities, makes them an attractive scaffold for the development of novel drugs. Future research will likely focus on:

-

Lead Optimization: Refining the structure of promising lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Further elucidating the molecular mechanisms underlying the biological activities of these compounds to identify new therapeutic targets.

-

Drug Delivery Systems: Developing novel drug delivery strategies to enhance the bioavailability and targeted delivery of thiophene carboxylate derivatives.[14]

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH.

- Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate.

- Novel thiophene derivatives as Anti-inflammatory agents - Journal of Pharmaceutical Science and Bioscientific Research.

- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives.

- Synthesis of thiophene‐2‐carboxylates 4 a–k. - ResearchGate.

- Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives.

- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives.

- Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica.

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - NIH.

- Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor.

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers.

- Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed.

- The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.

- Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation | Request PDF - ResearchGate.

- Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - NIH.

- Thiophene-based derivatives as anticancer agents: An overview on decade's work.

- (PDF) Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - ResearchGate.

- A Mini Review on Thiophene-based derivatives as anticancer agents - K.T.H.M. College.

- (PDF) Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies - ResearchGate.

- Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides - ResearchGate.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - ResearchGate.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - MDPI.

- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers | ACS Omega.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed.

- Thiophene - Wikipedia.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. impactfactor.org [impactfactor.org]

- 7. Thiophene - Wikipedia [en.wikipedia.org]

- 8. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kthmcollege.ac.in [kthmcollege.ac.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. jpsbr.org [jpsbr.org]

- 21. researchgate.net [researchgate.net]

- 22. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. techscience.com [techscience.com]

- 25. researchgate.net [researchgate.net]

The Synthetic Chemist's Guide to Aryl-Substituted Thiophenes: A Technical Review

Abstract

Aryl-substituted thiophenes are privileged scaffolds in modern chemistry, forming the backbone of numerous pharmaceuticals, organic electronics, and advanced materials. Their unique electronic properties and propensity for functionalization make them highly desirable synthetic targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing these valuable compounds. We will delve into the mechanistic underpinnings, practical applications, and comparative advantages of key methodologies, including palladium-catalyzed cross-coupling reactions and direct C-H functionalization. This guide is designed to serve as a practical resource, offering not only theoretical insights but also actionable experimental protocols and data-driven comparisons to inform synthetic planning and execution.

The Enduring Significance of Aryl-Thiophene Scaffolds

The fusion of an aromatic ring with a thiophene moiety gives rise to a class of compounds with remarkable chemical and physical properties. Thiophene-based molecules are integral to a wide array of biologically active compounds, exhibiting activities such as antitumor, analgesic, anti-inflammatory, and antibacterial effects.[1][2] In the realm of materials science, their conjugated systems facilitate efficient charge transfer, making them essential components in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and organic field-effect transistors (OFETs).[1][3] The degree and position of arylation on the thiophene ring are critical determinants of a molecule's solubility, electronic properties, and biological activity, underscoring the need for precise and versatile synthetic methods.[4]

Palladium-Catalyzed Cross-Coupling: The Workhorse of Aryl-Thiophene Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[5] These reactions have been extensively applied to the synthesis of aryl-substituted thiophenes and can be broadly categorized into several key transformations.

Suzuki-Miyaura Coupling: A Versatile and Robust Approach

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling method for preparing aryl-thiophenes.[1][6][7] Its popularity stems from the mild reaction conditions, the commercial availability and stability of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.[1]

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][8]

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Arylthiophene-2-carbaldehydes [1]

This protocol describes the synthesis of 4-arylthiophene-2-carbaldehydes via a Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids or esters.

-

Materials:

-

4-Bromothiophene-2-carbaldehyde (1.0 eq)

-

Arylboronic acid/ester (1.0 eq)

-

Potassium phosphate (K₃PO₄)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Solvent (e.g., 1,4-dioxane)

-

-

Procedure:

-

To a reaction vessel, add 4-bromothiophene-2-carbaldehyde, the arylboronic acid/ester, and potassium phosphate.

-

Add the solvent and degas the mixture.

-

Add the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for the specified time (e.g., 12 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Data Summary: Suzuki-Miyaura Coupling of 4-Bromothiophene-2-carbaldehyde [1]

| Entry | Arylboronic Acid/Ester | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenylthiophene-2-carbaldehyde | 85 |

| 2 | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | 92 |

| 3 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)thiophene-2-carbaldehyde | 88 |

| 4 | 3-Nitrophenylboronic acid | 4-(3-Nitrophenyl)thiophene-2-carbaldehyde | 75 |

Stille Coupling: Tolerant of a Wide Range of Functional Groups

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide.[2][9] A key advantage of the Stille reaction is the exceptional tolerance of the organostannane reagents to a wide variety of functional groups; they are also generally stable to air and moisture.[10][11] However, the toxicity of organotin compounds is a significant drawback.[9]

Mechanism: The catalytic cycle of the Stille coupling is analogous to that of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination.[12]

Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: General Procedure for Stille Coupling [12]

This protocol provides a general procedure for the Stille coupling of an enol triflate with an organotin reagent.

-

Materials:

-

Enol triflate (1.0 eq)

-

Organotin reagent (1.15 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM) (0.1 eq)

-

Lithium chloride (LiCl) (5.3 eq)

-

N,N-Dimethylformamide (DMF), anhydrous and degassed

-

-

Procedure:

-

To a flame-dried round-bottom flask, add the enol triflate and DMF.

-

Sequentially add CuI, Pd(dppf)Cl₂·DCM, and LiCl.

-

Purge the reaction flask with an inert gas (e.g., argon) for 10 minutes.

-

Add the organotin reagent.

-

Heat the solution to the desired temperature (e.g., 40 °C).

-

After the reaction is complete, cool the mixture and transfer it to a separatory funnel containing an aqueous ammonia solution.

-

Extract the product with a suitable organic solvent (e.g., hexane).

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Heck Reaction: Arylation of Alkenes

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an activated alkene in the presence of a base.[13] While not a direct arylation of the thiophene ring itself in the traditional sense, it can be a powerful tool for introducing aryl substituents onto side chains attached to the thiophene core. More direct Heck-type arylations of the thiophene ring have also been developed.[14][15]

Mechanism: The mechanism of the Heck reaction typically involves oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination.[14]

Direct C-H Arylation: An Atom-Economical Approach

In recent years, direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions for the synthesis of aryl-substituted heteroarenes.[14][16] This methodology avoids the need for pre-functionalization of the thiophene ring (e.g., halogenation or conversion to an organometallic reagent), thereby reducing the number of synthetic steps and waste generation.[3]

The regioselectivity of direct C-H arylation on the thiophene ring is a critical consideration. The C2 and C5 (α) positions are generally more acidic and sterically accessible, making them the preferred sites for arylation.[14][17] However, methodologies for the more challenging β-arylation (at C3 and C4) have also been developed, often requiring specific catalysts or directing groups.[14][18][19]

Mechanism: The precise mechanism of direct C-H arylation can vary depending on the reaction conditions and substrates, but often involves a concerted metalation-deprotonation (CMD) pathway or a Heck-type mechanism.[14]

Decision workflow for selecting a thiophene arylation method.

Experimental Protocol: Room-Temperature β-Arylation of Thiophenes [14][19]

This protocol describes a regioselective β-arylation of thiophenes at room temperature using aryl iodides.

-

Materials:

-

Thiophene derivative (1.0 eq)

-

Aryl iodide (1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) (2.5 mol %)

-

Silver carbonate (Ag₂CO₃) (0.75 eq)

-

Hexafluoro-2-propanol (HFIP)

-

-

Procedure:

-

In a reaction vial, combine Pd₂(dba)₃·CHCl₃, Ag₂CO₃, the aryl iodide, and the thiophene derivative.

-

Add HFIP as the solvent.

-

Stir the mixture at room temperature (24 °C) for 16 hours.

-

Dilute the resulting mixture with ethyl acetate and filter through a plug of silica gel.

-

Wash the silica plug with additional ethyl acetate.

-

Evaporate the filtrate to dryness under reduced pressure.

-

Purify the crude product via automated column chromatography.

-

Data Summary: Room-Temperature Direct β-Arylation of Thiophenes [14][19]

| Entry | Thiophene | Aryl Iodide | Product | Yield (%) | C3/C2 Ratio |

| 1 | Benzo[b]thiophene | 4-Iodoanisole | 3-(4-Methoxyphenyl)benzo[b]thiophene | 91 | >99:1 |

| 2 | Thiophene | 4-Iodoanisole | 3-(4-Methoxyphenyl)thiophene | 75 | 95:5 |

| 3 | 2-Methylthiophene | 4-Iodoanisole | 3-(4-Methoxyphenyl)-2-methylthiophene | 82 | >99:1 |

Comparative Analysis and Future Outlook

The choice of synthetic method for preparing aryl-substituted thiophenes depends on several factors, including the desired regiochemistry, the functional group tolerance of the substrates, and considerations of atom economy and reagent toxicity.

-

Suzuki-Miyaura coupling is often the method of choice due to its versatility, mild conditions, and the low toxicity of the reagents.[1][20]

-

Stille coupling offers excellent functional group tolerance but is hampered by the toxicity of the organotin reagents.[9][11]

-

Direct C-H arylation is an increasingly attractive option due to its atom economy and reduced number of synthetic steps.[14][21][22] Significant progress has been made in controlling the regioselectivity of these reactions, including the development of methods for the challenging β-arylation.[14][18]

Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, particularly for direct C-H functionalization. The use of more sustainable and environmentally benign reaction media and catalysts will also be a key area of investigation.[23] As the demand for novel aryl-thiophene derivatives in medicine and materials science continues to grow, the development of innovative synthetic methodologies will remain a critical endeavor.

References

-

Daugulis, O. et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(5), 1548-1551. [Link]

-

Doucet, H. et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Organic & Biomolecular Chemistry, 21(8), 1647-1655. [Link]

-